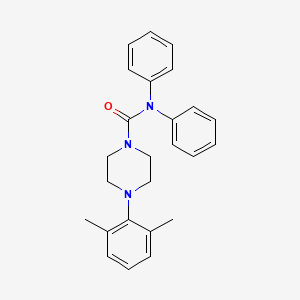

4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

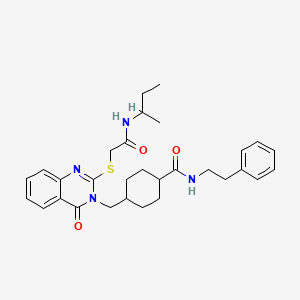

The compound “4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The 2,6-dimethylphenyl group is a derivative of phenyl group, which is also commonly found in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent parts: the piperazine ring, the diphenyl groups, and the 2,6-dimethylphenyl group. The exact structure would depend on the specific orientations and connections of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Piperazine rings, for example, are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Polymer Applications and Materials Engineering

Rigid-Rod Polyamides and Polyimides Synthesis : This compound has been utilized in the synthesis of rigid-rod polyamides and polyimides, which are characterized by their excellent thermal stability and amorphous nature. These materials have potential applications in high-performance and high-temperature resistant polymers due to their significant thermooxidative stability and mechanical properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Electrochromic Polyamides : Novel aromatic polyamides incorporating derivatives of this compound have been developed with multi-stage oxidative coloring capabilities. These materials exhibit excellent electrochromic properties, making them suitable for applications in smart windows, displays, and other devices requiring adjustable optical properties (Chang & Liou, 2008).

Medicinal Chemistry

Androgen Receptor Antagonist : Derivatives of "4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide" have shown to act as potent androgen receptor antagonists with promising applications in the treatment of prostate cancer. These compounds have demonstrated significant antiandrogenic activity, suggesting their potential use as therapeutic agents (Kinoyama et al., 2005).

Antimyotonic Agents : Conformationally restricted analogues of tocainide, designed based on the structure of "4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide", have been identified as potent blockers of voltage-gated skeletal muscle sodium channels. These findings indicate their potential as effective antimyotonic agents, offering a new therapeutic approach for muscle-related disorders (Catalano et al., 2008).

Wirkmechanismus

Target of Action

It is structurally similar to lidocaine , which primarily targets voltage-gated sodium channels in neurons . These channels play a crucial role in the initiation and conduction of action potentials .

Mode of Action

4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide, like lidocaine, likely interacts with its targets by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action .

Biochemical Pathways

Lidocaine, a structurally similar compound, is known to affect the sodium ion transport pathway . The blockade of this pathway inhibits the propagation of action potentials, thereby affecting downstream neuronal signaling .

Pharmacokinetics

Lidocaine, a structurally similar compound, is well-absorbed following topical administration . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The major route of metabolism is N-acetylation .

Result of Action

Based on its structural similarity to lidocaine, it can be inferred that it may result in local anesthesia by blocking neuronal signaling .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c1-20-10-9-11-21(2)24(20)26-16-18-27(19-17-26)25(29)28(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-15H,16-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBNUYMGJKZYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2576360.png)

![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2576362.png)

![Methyl {[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2576363.png)

![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2576364.png)

![1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576367.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride](/img/structure/B2576371.png)

![Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2576374.png)